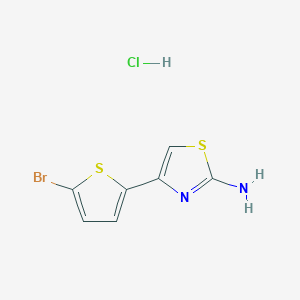

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride

Description

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride is a heterocyclic compound that contains both a thiazole and a thiophene ring The presence of bromine in the thiophene ring and the amine group in the thiazole ring makes this compound particularly interesting for various chemical and biological applications

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S2.ClH/c8-6-2-1-5(12-6)4-3-11-7(9)10-4;/h1-3H,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHHOIPLUORWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CSC(=N2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride typically involves a multi-step process:

Bromination of Thiophene: The starting material, thiophene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.

Formation of Thiazole Ring: 5-Bromothiophene is then reacted with thiourea in the presence of a base like sodium hydroxide to form 4-(5-bromothiophen-2-yl)thiazol-2-amine.

Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the thiophene ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. For example:

-

Amine substitution : Reacting with primary or secondary amines (e.g., benzylamine) in dimethylformamide (DMF) at 70°C for 24 hours yields amine-substituted derivatives .

-

Thiol substitution : Treatment with thiols in the presence of potassium carbonate produces thioether-linked analogs .

Table 1: Substitution Reaction Parameters

| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Product Type |

|---|---|---|---|---|---|

| Benzylamine | DMF | 70°C | 24 | 59 | Amine-substituted thiophene |

| Sodium hydride | THF | RT | 12 | 45 | Thioether derivative |

Coupling Reactions

The brominated thiophene participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki coupling : Using arylboronic acids, Pd(PPh₃)₄ as a catalyst, and potassium carbonate in a 1,4-dioxane/water mixture at 90°C forms biaryl derivatives .

-

Buchwald-Hartwig amination : Coupling with aryl halides in the presence of Pd₂(dba)₃ and Xantphos ligand produces extended π-conjugated systems .

Table 2: Coupling Reaction Outcomes

| Reaction Type | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenyl | 72 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 2-Naphthylamine | 68 |

Cyclocondensation Reactions

The thiazole-2-amine group facilitates ring-forming reactions:

-

Thiazole ring formation : Reaction with α-bromo ketones (e.g., 2-bromoacetophenone) in acetic acid at 60°C generates bis-heterocyclic compounds .

-

Triazole synthesis : Intramolecular dehydrative cyclization with phenyl isothiocyanate produces 1,2,4-triazole derivatives under basic conditions .

Table 3: Cyclocondensation Conditions

| Reagent | Solvent | Temperature | Time (h) | Product |

|---|---|---|---|---|

| 2-Bromoacetophenone | Acetic acid | 60°C | 5 | Bis-thiazole derivative |

| Phenyl isothiocyanate | Methanol | RT | 12 | 1,2,4-Triazole analog |

Oxidation and Reduction

-

Oxidation : Treatment with hydrogen peroxide in acetic acid oxidizes the thiophene sulfur to a sulfoxide .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative .

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt using concentrated HCl in ethanol, enhancing solubility and stability for biological testing .

Key Mechanistic Insights

-

Electrophilic substitution : Bromine’s electron-withdrawing effect directs NAS to the thiophene’s 5-position .

-

Metal coordination : The thiazole nitrogen participates in coordination with Pd catalysts during coupling reactions .

This compound’s versatility in substitution, coupling, and cyclization reactions makes it a valuable scaffold for synthesizing pharmacologically active agents and functional materials. Experimental protocols and yields are optimized for reproducibility in both academic and industrial settings .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : Compounds similar to 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride have shown promising results against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective bacterial inhibition .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : The compound has been tested against various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). Results indicated that certain derivatives exhibit cytotoxic effects, leading to apoptosis in cancer cells .

- Mechanism of Action : The proposed mechanisms include inhibition of specific enzymes involved in cancer cell proliferation and induction of cell cycle arrest .

Case Studies

Mechanism of Action

The mechanism of action of 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride depends on its specific application:

Biological Systems: It may interact with enzymes or receptors, altering biochemical pathways and cellular functions.

Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but with a phenyl ring instead of a thiophene ring.

2-Aminothiazole: Lacks the bromine and thiophene substituents but shares the thiazole core.

Uniqueness

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride: is unique due to the presence of both bromine and thiophene, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and potential bioactivity make it a valuable compound in research and industry.

Biological Activity

4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of both a thiazole and a thiophene ring, exhibits potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by recent research findings and data.

- Molecular Formula : C7H6BrClN2S

- Molecular Weight : 297.6 g/mol

- CAS Number : 2173999-43-2

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains and fungi. It operates by disrupting microbial cell wall synthesis and function.

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in MCF7 breast cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro |

Antimicrobial Activity

A study conducted on various thiazole derivatives, including this compound, demonstrated potent antimicrobial effects comparable to standard antibiotics like norfloxacin and fluconazole. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, revealing effective inhibition against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In a recent investigation, this compound was tested against the MCF7 cell line using the Sulforhodamine B (SRB) assay. The compound exhibited significant cytotoxicity with an IC50 value comparable to that of 5-fluorouracil, a standard chemotherapeutic agent. Molecular docking studies suggested favorable interactions with key enzymes involved in cancer progression.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of thiazole compounds, emphasizing their potential as therapeutic agents. Notably:

- Synthesis : The synthesis involves bromination of thiophene followed by reaction with thiourea to form the thiazole ring.

- Biological Evaluation : In vitro assays have confirmed the compound's efficacy in inhibiting microbial growth and cancer cell proliferation.

- Molecular Docking Studies : These studies have provided insights into the binding affinities of the compound with target proteins relevant to its biological activities.

Q & A

Q. What are the optimal synthetic routes for 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves coupling 5-bromo-2-thiophenecarboxaldehyde with thiourea derivatives under acidic or basic conditions. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates, as demonstrated in thiazole syntheses .

- Catalyst/base choice : Triethylamine is effective for neutralizing HCl byproducts, while POCl₃ can enhance cyclization efficiency .

- Temperature control : Reflux at 90–120°C ensures complete ring closure, but lower temperatures (20–25°C) may reduce side reactions during intermediate steps .

- Workup procedures : Precipitation at pH 8–9 with ammonia minimizes impurity carryover, as shown in analogous thiadiazole syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles, particularly for the bromothiophene and thiazole rings, with mean (C–C) deviations <0.003 Å and R-factor <0.03, as validated in benzothiazole analogs .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., bromine-induced deshielding in thiophene protons). Coupling constants confirm regioselectivity in thiazole formation .

- Mass spectrometry (HRMS) : Validates molecular weight (±0.001 Da precision) and detects halogen isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .

Advanced Research Questions

Q. How can computational modeling and reaction path search methods improve the design of derivatives or elucidate reaction mechanisms?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to map energy barriers for bromine substitution or thiazole ring formation. For example, transition-state modeling for nucleophilic substitution at the 5-bromo position can predict regioselectivity .

- Reaction path search tools : Algorithms like GRRM or AFIR identify intermediates and competing pathways, reducing trial-and-error in optimizing cross-coupling reactions .

- Data-driven feedback loops : Integrate experimental results (e.g., HPLC purity data) with computational models to refine reaction parameters iteratively .

Q. What strategies resolve discrepancies in yield or purity observed during scale-up or under varying reaction conditions?

Methodological Answer:

- Controlled variable analysis : Systematically test pH (e.g., 7–10), solvent ratios (e.g., DMF/water), and stoichiometry (1.0–1.2 equiv. of bromothiophene precursor) to isolate critical factors .

- Advanced chromatography : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to separate co-eluting byproducts, especially brominated impurities .

- Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time, minimizing resource-intensive optimization .

Q. How can membrane separation technologies or alternative purification methods enhance isolation of the target compound?

Methodological Answer:

- Nanofiltration membranes : Utilize polyamide membranes (MWCO: 200–300 Da) to remove unreacted precursors or low-MW impurities while retaining the target compound (MW ~325.41 g/mol) .

- Recrystallization optimization : Screen solvent pairs (e.g., ethanol-DMF vs. DMSO-water) to maximize crystal purity, leveraging solubility data from analogous thiazole derivatives .

Q. What protocols ensure safe handling and stability of brominated thiazole derivatives during long-term storage?

Methodological Answer:

- Decomposition monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect hydrolytic degradation (e.g., bromine displacement) .

- Storage conditions : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photolytic cleavage of the C–Br bond .

- Waste management : Segregate halogenated waste for incineration with alkaline scrubbers to neutralize HBr emissions .

Data Contradiction and Validation

Q. How should researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Batch-to-batch consistency : Validate purity (>98% by HPLC) and confirm absence of residual solvents (e.g., DMF) via GC-MS, which may artifactually modulate bioactivity .

- Orthogonal assay validation : Cross-test in enzyme inhibition (e.g., kinase assays) and cell-based viability models to distinguish true activity from assay-specific artifacts .

Q. What advanced techniques can clarify ambiguous reaction mechanisms involving the bromothiophene moiety?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.